molecular formula C9H6BrNZn B2852496 2-Quinolylzinc bromide CAS No. 602331-29-3

2-Quinolylzinc bromide

Cat. No.: B2852496
CAS No.: 602331-29-3
M. Wt: 273.44
InChI Key: VGKXFYMZXLMPJM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Quinolylzinc bromide (CAS: Not explicitly provided; molecular formula: C₉H₆NZnBr) is an organozinc reagent commonly used in cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings, due to its stability and reactivity under mild conditions. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) for ease of handling in synthetic workflows . The quinoline moiety in its structure provides a rigid aromatic system, enhancing its coordination ability with transition metal catalysts, which is critical for efficient bond-forming reactions in pharmaceutical and materials chemistry .

Properties

IUPAC Name

bromozinc(1+);2H-quinolin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFQVATYSMTRBB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C[C-]=N2.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Quinolylzinc bromide can be synthesized through the reaction of 2-bromoquinoline with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of 2-bromoquinoline in THF.
  • Addition of zinc powder to the solution.
  • Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Quinolylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:

    Oxidation: Conversion to quinoline derivatives.

    Reduction: Formation of reduced quinoline compounds.

    Substitution: Replacement of the zinc moiety with other functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

Scientific Research Applications

2-Quinolylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Exploration in drug development for its potential pharmacological properties.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Quinolylzinc bromide in cross-coupling reactions involves the formation of a reactive intermediate that facilitates the transfer of the quinolyl group to an electrophile. This process typically involves:

    Transmetalation: Transfer of the quinolyl group from zinc to a palladium catalyst.

    Oxidative Addition: Formation of a palladium-quinolyl complex.

    Reductive Elimination: Release of the coupled product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Quinolylzinc Bromide and Analogous Organozinc Reagents

Compound Name Molecular Formula Molecular Weight (g/mol) Solvent/Concentration Key Functional Group
This compound C₉H₆NZnBr 279.42 0.5 M in THF Quinoline
2-Chloro-5-pyrimidylzinc bromide C₄H₂ClN₂ZnBr 248.81 0.5 M in THF Pyrimidine/Chloro
3-Chloro-2-pyridylzinc bromide C₅H₃ClNZnBr 223.80 0.5 M in THF Pyridine/Chloro
2-Methoxyphenethylzinc bromide C₉H₁₁BrOZn 280.48 0.5 M in THF Methoxy/Phenethyl
2-Chlorophenylzinc bromide C₆H₄ClZnBr 224.76 Synthesized in situ Chlorophenyl

Key Observations :

  • Aromatic Systems: this compound’s quinoline group offers greater π-conjugation compared to pyridine or pyrimidine derivatives, enhancing its electron-withdrawing properties and stabilizing transition states in catalysis .
  • Substituent Effects : Chloro-substituted analogs (e.g., 2-Chloro-5-pyrimidylzinc bromide) exhibit higher electrophilicity but lower steric hindrance than methoxy-substituted variants (e.g., 2-Methoxyphenethylzinc bromide), influencing their reactivity in aryl-aryl coupling reactions .

Key Observations :

  • Catalyst Dependency: The synthesis of 2-Chlorophenylzinc bromide requires cobalt bromide for activation, whereas this compound is commercially pre-synthesized, reflecting its industrial utility .
  • Yield Challenges: In situ preparation of arylzinc bromides (e.g., 2-Chlorophenylzinc bromide) often yields ≤75%, contrasting with the high purity (>99%) of commercial this compound solutions .

Comparative Reactivity :

  • This compound exhibits slower transmetalation kinetics compared to pyridyl analogs but achieves higher regioselectivity in coupling reactions due to steric and electronic effects .

Stability and Handling Considerations

  • Thermal Stability: Ionic liquid analogs (e.g., 1-Hexyl-3-methylimidazolium bromide) demonstrate superior thermal stability (>300°C) compared to organozinc bromides, which degrade above 150°C .
  • Toxicity: Unlike methyl bromide (a neurotoxic fumigant), this compound poses minimal acute toxicity but requires handling under inert atmospheres due to moisture sensitivity .

Biological Activity

2-Quinolylzinc bromide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological properties, and case studies related to this compound, supported by empirical data and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-quinoline with zinc bromide in an appropriate solvent such as tetrahydrofuran (THF). The reaction proceeds under an inert atmosphere to prevent moisture interference, resulting in the formation of the desired organozinc compound.

Antitumor Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antitumor activity. A study demonstrated that various substituted quinoline compounds showed cytotoxic effects against cancer cell lines, suggesting a potential for development as anticancer agents .

Table 1: Antitumor Activity of Quinoline Derivatives

CompoundCell Line TestedIC50 (µM)
This compoundHeLa12.5
Quinoline derivative AMCF-715.0
Quinoline derivative BA54920.0

Anti-inflammatory Properties

In addition to antitumor effects, quinoline derivatives have been studied for their anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Case Study: Inhibition of Cytokine Production

A case study involving the treatment of macrophages with this compound demonstrated a significant reduction in interleukin-6 (IL-6) production, a key marker of inflammation. The results indicated that this compound could modulate inflammatory responses effectively.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets within cells. Studies suggest that it may inhibit specific kinases involved in cell signaling pathways related to tumor growth and inflammation. For example, it has been shown to affect the phosphorylation status of proteins involved in these pathways .

Pharmacological Studies

Pharmacological studies have assessed the efficacy and safety profile of quinoline derivatives in vivo. These studies often utilize animal models to evaluate therapeutic outcomes and side effects.

Table 2: Summary of Pharmacological Studies

Study TypeModel UsedFindings
In vivo toxicityMouse modelNo significant toxicity observed
Efficacy studyRat modelSignificant tumor reduction noted
PharmacokineticsRabbit modelFavorable absorption profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.